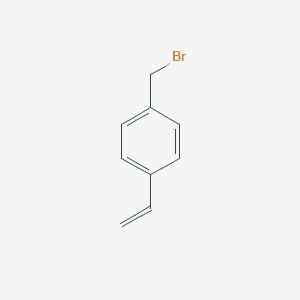

4-Vinylbenzyl bromide

Descripción general

Descripción

4-Vinylbenzyl bromide, also known as benzene, 1-(bromomethyl)-4-ethenyl-, is an organic compound with the molecular formula C9H9Br. It is a colorless to yellow liquid that is used as an intermediate in organic synthesis. This compound is particularly valuable due to its reactivity and ability to form various derivatives, making it useful in multiple scientific and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Vinylbenzyl bromide can be synthesized through the bromination of 4-vinylbenzyl chloride. The process involves adding 4-vinylbenzyl chloride to a stirring suspension of lithium bromide in anhydrous tetrahydrofuran (THF) at room temperature. The reaction proceeds under these conditions to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound typically involves similar bromination reactions but on a larger scale. The use of stabilizers such as tert-butylcatechol (TBC) is common to prevent polymerization during storage and handling .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The benzylic bromide group undergoes nucleophilic displacement with diverse reagents:

* Estimated from analogous chloride reactions.

Mechanistic notes :

-

The reaction with NaN₃ proceeds via an Sₙ2 mechanism, facilitated by the polar aprotic solvent DMF .

-

Steric hindrance at the benzylic position may reduce yields compared to primary alkyl bromides .

Polymerization Behavior

4-Vinylbenzyl bromide serves as a comonomer in radical and controlled polymerization:

Radical Polymerization

Post-Polymerization Modification

-

Quaternization : Reacts with amines (e.g., triazacyclononane) to generate cationic polymers for catalytic applications .

Oxidation and Stability

The benzylic C–Br bond is susceptible to oxidation:

Aplicaciones Científicas De Investigación

RNA Labeling

One of the most innovative applications of VBB is in the field of RNA labeling. The compound can be enzymatically transferred to the 5′-cap of eukaryotic mRNAs, allowing for efficient labeling using bioorthogonal reactions such as inverse electron-demand Diels–Alder (IEDDA) and photoclick reactions. This method enhances the fluorescence properties of the labeled RNA, facilitating imaging and tracking within cells .

Case Study: Enzymatic Transfer to RNA

- Methodology : Enzymatic site-specific transfer of VBB to RNA caps.

- Results : Enhanced fluorescence observed upon reaction with IEDDA and photoclick reactions.

- Significance : Provides a valuable tool for studying mRNA dynamics in live cells.

Thiol-Ene Reactions

VBB has been employed in thiol-ene reactions, particularly with biomolecules such as heparin derivatives. This reaction allows for the modification of polysaccharides, enhancing their functionality for biomedical applications .

| Reaction Type | Substrate | Outcome |

|---|---|---|

| Thiol-Ene | Heparin 4-Vinylbenzyl Ester | Formation of modified heparins suitable for drug delivery |

Cross-Linking Agents

In polymer synthesis, VBB serves as an effective cross-linking agent that can enhance the mechanical properties and thermal stability of polymers. Its ability to form stable covalent bonds makes it ideal for creating durable materials used in coatings and adhesives .

Mecanismo De Acción

The mechanism of action of 4-vinylbenzyl bromide primarily involves its reactivity at the benzylic bromide position and the vinyl group. The benzylic bromide is highly reactive towards nucleophiles, allowing for various substitution reactions. The vinyl group can undergo polymerization, forming long-chain polymers. These reactions are facilitated by the electron-withdrawing nature of the bromine atom, which activates the benzylic position for nucleophilic attack .

Comparación Con Compuestos Similares

4-Methylbenzyl bromide: Similar structure but with a methyl group instead of a vinyl group.

4-Chlorobenzyl bromide: Contains a chlorine atom instead of a vinyl group.

4-Trifluoromethylbenzyl bromide: Contains a trifluoromethyl group instead of a vinyl group.

Uniqueness: 4-Vinylbenzyl bromide is unique due to the presence of both a reactive benzylic bromide and a polymerizable vinyl group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Actividad Biológica

4-Vinylbenzyl bromide (4-VBB) is an organic compound with the formula CHBr, known for its applications in polymer chemistry and potential biological activities. This article provides a comprehensive overview of its biological activity, including its chemical properties, polymerization behavior, and relevant case studies.

This compound is characterized by:

- Molecular Weight : 199.07 g/mol

- Appearance : Light yellow liquid

- Solubility : Soluble in organic solvents like THF and toluene.

The compound's biological activity is primarily linked to its ability to undergo polymerization reactions, forming various polymeric structures that exhibit distinct biological properties. The presence of the vinyl group allows for radical polymerization, which can lead to the formation of functionalized polymers with applications in drug delivery and biomedical fields.

Polymerization Behavior

4-VBB can be polymerized using various methods, including:

- Living Anionic Polymerization : This method allows for the creation of well-defined piperidine-containing polymers, which exhibit high thermal stability and controlled architectures suitable for electro-active membrane applications .

- RAFT Polymerization : Research has demonstrated the successful RAFT (Reversible Addition-Fragmentation Chain Transfer) polymerization of vinylbenzyl chloride, which shares structural similarities with 4-VBB, indicating potential for similar polymerization characteristics .

Antibacterial Properties

One notable application of 4-VBB derivatives is in the development of antibacterial dental resins. A study highlighted the efficacy of tri-n-butyl(4-vinylbenzyl) bromide as an antibacterial agent in dental materials, suggesting that its incorporation can reduce bacterial colonization around composite resins .

Drug Delivery Systems

The compound has also been explored for use in drug delivery systems. For instance, polymers derived from 4-VBB have shown promise in enhancing the bioavailability of therapeutic agents by improving their solubility and stability in physiological conditions.

Case Studies

- Polymeric Micelles for Drug Delivery : A study investigated the formation of polymeric micelles using 4-VBB-based copolymers. These micelles demonstrated effective encapsulation of hydrophobic drugs and improved release profiles compared to traditional formulations .

- Thiol-Ene Reactions : Research involving thiol-ene reactions with 4-vinylbenzyl esters showed that these reactions can be utilized to modify heparin, enhancing its anticoagulant properties while retaining bioactivity against thrombin and SARS-CoV-2 .

Research Findings Summary

Propiedades

IUPAC Name |

1-(bromomethyl)-4-ethenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Br/c1-2-8-3-5-9(7-10)6-4-8/h2-6H,1,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTPQLJUADNBKRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20348714 | |

| Record name | 4-vinylbenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20348714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13368-25-7 | |

| Record name | 4-vinylbenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20348714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-Vinylbenzyl bromide contribute to the properties of polymers?

A: this compound is a key monomer used in the synthesis of photocrosslinkable copolymers. [, ] The bromine atom in this compound acts as a photoreactive site. Upon UV irradiation, the carbon-bromine bond undergoes homolytic cleavage, generating reactive radicals. [] These radicals can then initiate crosslinking reactions between polymer chains, leading to the formation of a three-dimensional network structure. This crosslinking significantly alters the physical properties of the resulting polymer, enhancing its mechanical strength, thermal stability, and solvent resistance.

Q2: How does the reactivity of this compound compare to similar compounds containing selenium or sulfur?

A: Research indicates that this compound exhibits significantly higher reactivity compared to analogous compounds like 4-vinylbenzyl selenocyanate (VBSe) and 4-vinylbenzyl thiocyanate (VBT). [] This difference in reactivity stems from the varying abilities of the corresponding radicals (bromine, selenocyanato, thiocyanato) to abstract hydrogen atoms. Bromine radicals, generated from this compound, demonstrate a much higher hydrogen abstraction efficiency compared to selenocyanato and thiocyanato radicals. This higher reactivity translates to a more efficient crosslinking process in polymers containing this compound.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.